molecular formula C26H33NO2 B14377934 1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one CAS No. 88131-94-6

1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one

Cat. No.: B14377934
CAS No.: 88131-94-6
M. Wt: 391.5 g/mol
InChI Key: FDMJCHPLPGJHOX-DHIUTWEWSA-N
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Description

1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, benzoyl group, and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzoyl and phenyl groups. Common synthetic routes may involve the use of reagents such as benzoyl chloride, phenylmagnesium bromide, and piperidine under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one: This compound itself.

    1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-ol: A similar compound with a hydroxyl group instead of a ketone.

    1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

88131-94-6

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one

InChI

InChI=1S/C26H33NO2/c1-4-26(5-2,6-3)25(29)27-18-17-22(20-13-9-7-10-14-20)19-23(27)24(28)21-15-11-8-12-16-21/h7-16,22-23H,4-6,17-19H2,1-3H3/t22-,23-/m1/s1

InChI Key

FDMJCHPLPGJHOX-DHIUTWEWSA-N

Isomeric SMILES

CCC(CC)(CC)C(=O)N1CC[C@H](C[C@@H]1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(CC)(CC)C(=O)N1CCC(CC1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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